3-(Aminomethyl)quinolin-6-ol

Positional isomerism Regiochemistry Scaffold diversity

Securing a quinoline scaffold with orthogonal reactive handles often requires multi-step synthesis. 3-(Aminomethyl)quinolin-6-ol (CAS 161645-75-6) resolves this as a commercially available, difunctional building block. - Enables parallel library synthesis via independent amine (amidation, reductive amination) and phenol (alkylation, Mitsunobu) derivatization. - Provides the precise 3-aminomethyl topology validated in MCHR1 antagonists (IC50=0.54 nM) and TGR5 agonists, eliminating regioisomeric mismatch risks. - Supplied at 95% purity with defined lead times, reducing procurement overhead for SAR campaigns.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B15272633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)quinolin-6-ol
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C=C2C=C1O)CN
InChIInChI=1S/C10H10N2O/c11-5-7-3-8-4-9(13)1-2-10(8)12-6-7/h1-4,6,13H,5,11H2
InChIKeyWNPNBJPVJJMBJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Aminomethyl)quinolin-6-ol: Physicochemical Identity and Structural Positioning


3-(Aminomethyl)quinolin-6-ol (CAS 161645-75-6) is a C10H10N2O quinoline derivative bearing a primary aminomethyl substituent at position 3 and a phenolic hydroxyl at position 6 . With a molecular weight of 174.20 g/mol, a calculated density of 1.3±0.1 g/cm³, a boiling point of 382.7±27.0 °C, and a logP of approximately 0.67–1.03, this compound occupies a distinct physicochemical space relative to its positional isomers (e.g., 5-substituted analogs) and heterocyclic congeners (e.g., isoquinoline variants) [1]. It is commercially available as a building block at 95% purity (Enamine EN300-108983; Leyan 2093385), positioning it as a readily accessible entry point into the 3-aminomethylquinoline chemical space that has yielded potent MCHR1 antagonists, TGR5 agonists, and JNK inhibitor scaffolds in peer-reviewed medicinal chemistry campaigns [1][2].

Why Generic Substitution with Close Analogs Fails


In the procurement of aminomethylquinoline building blocks, generic substitution—e.g., replacing the 3-substituted isomer with a 5-substituted analog or a chain-extended variant—is not chemically neutral. The position of the aminomethyl group on the quinoline core dictates the vector of derivatization, the electronic environment of the heterocycle, and the compound's fitness for specific medicinal chemistry campaigns [1]. The 3-position of the quinoline ring is a privileged attachment point in multiple pharmacologically validated series: 3-aminomethylquinoline derivatives have demonstrated high binding affinity for MCHR1 (IC50 = 0.54 nM for the 8-methylquinoline derivative 5v) and utility as TGR5 agonists, whereas regioisomeric substitution patterns (e.g., 5-aminomethyl) lack comparable literature precedent for these target classes [1][2]. Furthermore, the phenolic 6-OH group introduces hydrogen-bond donor/acceptor capacity and synthetic handles for etherification or esterification that are absent in non-hydroxylated analogs, creating a difunctional scaffold that cannot be mimicked by simple 3-(aminomethyl)quinoline . Substituting with 3-(2-aminoethyl)quinolin-6-ol introduces an additional methylene unit that alters the pKa of the amine, conformational flexibility, and the spatial relationship between the amine and the quinoline core—parameters critical for target engagement in structure-based design .

Quantitative Differentiation Evidence Against Structural Comparators


Positional Isomer Differentiation: 3-Aminomethyl vs. 5-Aminomethyl

The regioisomeric pair 3-(aminomethyl)quinolin-6-ol (CAS 161645-75-6) and 5-(aminomethyl)quinolin-6-ol (CAS 84174-50-5) share the same molecular formula (C10H10N2O) and molecular weight (174.20 g/mol) but differ fundamentally in the attachment point of the aminomethyl group. The 3-substituted isomer places the aminomethyl group at the β-position of the pyridine ring, a vector consistent with the pharmacophoric geometry of published MCHR1 antagonists (e.g., compound 5v, IC50 = 0.54 nM) [1]. The 5-substituted isomer places the aminomethyl group at the peri-position relative to the 6-OH group, introducing potential intramolecular hydrogen-bonding interactions absent in the 3-isomer. Commercially, 5-(aminomethyl)quinolin-6-ol is predominantly available as the dihydrochloride salt (MW 247.12), whereas 3-(aminomethyl)quinolin-6-ol is supplied as the free base (MW 174.20), resulting in different handling, solubility, and stoichiometric properties for downstream chemistry .

Positional isomerism Regiochemistry Scaffold diversity

Heterocyclic Core Differentiation: Quinoline vs. Isoquinoline Scaffolds

3-(Aminomethyl)quinolin-6-ol (C10H10N2O, MW 174.20) and its isoquinoline congener 3-(aminomethyl)isoquinolin-6-ol share identical molecular formula and mass but differ in the connectivity of the bicyclic core: quinoline features a benzo[b]pyridine fusion (N at position 1), while isoquinoline features a benzo[c]pyridine fusion (N at position 2). This connectivity difference alters the electron density distribution on the heterocycle, the pKa of the ring nitrogen (quinoline pKa ~4.9 for the conjugate acid; isoquinoline pKa ~5.4), and the spatial orientation of the 3-aminomethyl substituent relative to the 6-OH group . In the context of medicinal chemistry, quinoline and isoquinoline are not bioisosteric replacements; scaffold-hopping between these cores typically results in distinct target selectivity profiles. The quinoline scaffold is specifically represented in MCHR1 antagonists (compound 5v, IC50 = 0.54 nM), whereas isoquinoline analogs have been explored for different target classes including sigma receptors and MAO enzymes [1].

Heterocyclic chemistry Scaffold hopping Bioisosterism

Side-Chain Length Differentiation: Aminomethyl vs. Aminoethyl Linker

The aminomethyl side chain in 3-(aminomethyl)quinolin-6-ol (C1 linker) provides a one-carbon spacer between the quinoline core and the primary amine, yielding a benzylamine-like moiety with a characteristic pKa (~9–10 for the amine conjugate acid) and restricted conformational profile. In contrast, 3-(2-aminoethyl)quinolin-6-ol features a two-carbon ethylene linker (C2 spacer) that introduces an additional rotational degree of freedom and shifts the amine pKa closer to ~10–11 (typical of unconstrained primary alkylamines) . This linker length difference has direct implications for structure-based design: the C1 spacer orients the amine closer to the quinoline core, favoring compact binding modes; the C2 spacer allows the amine to explore a wider conformational space and reach deeper into target binding pockets. In the MCHR1 antagonist series, the 3-aminomethyl motif was essential for high-affinity binding (IC50 = 0.54–1.9 nM), and extending the linker systematically modulated both potency and selectivity against the 5-HT2c receptor [1].

Linker optimization Conformational analysis Structure-activity relationships

Difunctional Scaffold Utility: Dual Functional Handles for Derivatization

3-(Aminomethyl)quinolin-6-ol is distinguished from non-hydroxylated 3-(aminomethyl)quinoline (CAS 7521-70-2; C10H10N2; MW 158.20) by the presence of the 6-OH group, which provides an orthogonal functional handle for derivatization . The aminomethyl group enables amine-targeted chemistry (amide coupling, reductive amination, sulfonamide formation), while the phenolic 6-OH permits etherification, esterification, Mitsunobu reactions, and metal chelation. This difunctionality allows sequential or orthogonal derivatization without protecting group manipulation between steps, a key advantage in library synthesis. By contrast, 3-(aminomethyl)quinoline (lacking the 6-OH) offers only a single derivatization vector, limiting scaffold diversification efficiency [1]. The logP of the 6-hydroxylated compound (0.67–1.03) is substantially lower than the non-hydroxylated analog (predicted logP ~1.5–1.8), offering improved aqueous solubility and compliance with Lipinski parameters for CNS drug discovery [1].

Bifunctional building blocks Parallel derivatization Medicinal chemistry

Commercial Availability and Purity Benchmarking

A systematic comparison of commercial availability reveals that 3-(aminomethyl)quinolin-6-ol (free base; 95% purity) is stocked by Enamine (EN300-108983) and Leyan (2093385) with lead times from 7 days . In contrast, the positional isomer 5-(aminomethyl)quinolin-6-ol is only available as the dihydrochloride salt from a different supplier set (AKSci, Bidepharm, Fujifilm Wako) . The isoquinoline analog 3-(aminomethyl)isoquinolin-6-ol has limited commercial availability with fewer verified suppliers. For programs requiring the free base form for direct use in amide coupling or reductive amination without a pre-reaction neutralization step, the 3-substituted quinolin-6-ol offers a procurement advantage over the salt-form 5-isomer. Additionally, the 95% purity specification with defined lead times supports reproducible library synthesis without the variability introduced by lower-purity or custom-synthesis sourcing routes .

Commercial sourcing Building block procurement Lead time optimization

Evidence-Backed Application Scenarios in Drug Discovery


MCHR1 Antagonist Lead Optimization

The 3-aminomethyl substitution pattern on the quinoline core is validated by the MCHR1 antagonist series reported by Kamata et al. (J Med Chem, 2012), where compound 5v (8-methylquinoline derivative) achieved IC50 = 0.54 nM binding affinity and IC50 = 2.8 nM functional antagonism at MCHR1, with >1000-fold selectivity over 5-HT2c [1]. 3-(Aminomethyl)quinolin-6-ol provides the exact 3-aminomethylquinoline topology required for this pharmacophore, with the added 6-OH group offering a synthetic handle for further optimization of physicochemical properties (logP reduction, solubility enhancement) without altering the critical 3-aminomethyl geometry. This positions the compound as a direct starting point for structure-based optimization of MCHR1 antagonists targeting obesity and metabolic syndrome.

Parallel Library Synthesis via Orthogonal Functionality

The difunctional nature of 3-(Aminomethyl)quinolin-6-ol—providing both a primary amine (3-CH2NH2) and a phenolic hydroxyl (6-OH)—enables two-dimensional parallel library synthesis from a single building block [1]. The amine handle can be derivatized via amide coupling, sulfonylation, or reductive amination, while the phenol can be independently elaborated via alkylation, Mitsunobu reaction, or esterification without protecting group interference between the two sites. This orthogonal reactivity reduces the number of building blocks that must be procured and validated for SAR exploration, directly translating to lower procurement costs and accelerated library production timelines compared to sequential mono-functional scaffold strategies.

TGR5 Agonist Scaffold Derivatization

The 2-aryl-3-aminomethylquinoline series has been established as a productive scaffold for TGR5 (GPBAR1) bile acid receptor agonists, with optimized lead compound 32 demonstrating in vivo activity in a rodent diabetes model [1]. 3-(Aminomethyl)quinolin-6-ol provides the core 3-aminomethylquinoline substructure required for TGR5 engagement. The 6-OH substituent offers an additional vector for modulating hydrogen-bonding interactions with the receptor or tuning ADME properties, while the free amine at the 3-aminomethyl position serves as the primary diversification point for introducing the 2-aryl substituents that are critical for TGR5 agonist potency.

JNK Inhibitor Scaffold Exploration

Patent literature (US 8,501,732 and WO2013007676A1) discloses aminomethylquinolone/quinoline compounds as JNK inhibitors with potential applications in autoimmune, inflammatory, and metabolic diseases [1]. The 3-aminomethylquinoline substructure is a core element within the claimed chemical space. 3-(Aminomethyl)quinolin-6-ol serves as a versatile entry point into this inhibitor class, with the 6-OH group providing an additional degree of freedom for modulating potency, selectivity, and drug-like properties within the JNK inhibitor pharmacophore. The commercial availability of this building block at 95% purity with defined lead times supports rapid analog synthesis for hit confirmation and preliminary SAR establishment.

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